2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Obtain a critical building block for kinase drug discovery. This pyrazolo[1,5-a]pyrimidine-3-carbaldehyde addresses the challenge of achieving target selectivity in lead optimization, where minor structural changes can derail kinase profiling. - Enables synthesis of selective AAK1 inhibitors (>50-fold selectivity over BIKE) and potent dual CDK2/TRKA inhibitors (CDK2 IC50=0.09 µM). - The 2,5-dimethyl substitution pattern is pre-validated for PIM-1 inhibition (IC50=0.87 µM). - Reactive 3-carbaldehyde handle supports parallel reductive amination for rapid SAR library generation.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 1975118-07-0
Cat. No. B2552363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
CAS1975118-07-0
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C=C1)C)C=O
InChIInChI=1S/C9H9N3O/c1-6-3-4-12-9(10-6)8(5-13)7(2)11-12/h3-5H,1-2H3
InChIKeyBRXOXBLADVBLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Strategic Aldehyde Building Block


2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic aldehyde building block based on the privileged pyrazolo[1,5-a]pyrimidine scaffold [1]. This core is a recognized pharmacophore in drug discovery, particularly for the development of potent and selective kinase inhibitors, with validated activity against targets such as PIM-1 [2], CDK2/TRKA [3], and AAK1 [4]. The presence of a reactive aldehyde handle at the 3-position enables diverse downstream derivatization, including reductive amination, Knoevenagel condensation, and Grignard additions, facilitating rapid exploration of structure-activity relationships (SAR) in lead optimization campaigns.

Validated pharmacophore Pyrazolo[1,5-a]pyrimidine core with reported kinase inhibition across PIM-1, CDK2/TRKA, AAK1
Diverse derivatization 3-carbaldehyde enables reductive amination, Knoevenagel, Grignard additions for SAR exploration
Lead optimization fit Supports rapid library synthesis for kinase inhibitor hit-to-lead campaigns

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Substitution Pattern and Selectivity


While the pyrazolo[1,5-a]pyrimidine scaffold is a common motif in kinase inhibitor design, generic substitution is not viable due to the extreme sensitivity of kinase selectivity profiles to even minor structural modifications. The specific 2,5-dimethyl substitution pattern on this aldehyde building block is crucial; literature demonstrates that different alkyl substitution on the pyrimidine ring dramatically alters the inhibitor's binding pose and kinase off-target profile [1]. For instance, a macrocyclic inhibitor derived from this scaffold achieved >50-fold selectivity for AAK1 over the closely related BIKE kinase, a feat not possible with alternative substitution patterns [2]. Therefore, selecting a building block with an unoptimized substitution pattern for a given kinase target may lead to a failed lead optimization campaign due to poor selectivity or insufficient potency.

Substitution pattern sensitivity

Alkyl substitution on the pyrimidine ring can dramatically shift kinase selectivity, making generic substitution unreliable.

Off-target profile shift

Different substitution patterns may alter the inhibitor's binding pose and off-target kinase engagement.

Failed lead optimization risk

Unoptimized substitution may result in poor selectivity or insufficient target engagement in lead series.

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Synthetic and Biological Comparison


Synthetic Versatility of the Aldehyde Handle

The 3-carbaldehyde functional group on this building block provides a distinct synthetic advantage over other 3-substituted pyrazolo[1,5-a]pyrimidines. Unlike 3-H analogs, which require harsh and non-selective electrophilic aromatic substitution for functionalization, the aldehyde allows for mild and selective transformations [1]. Compared to 3-carboxylic acid derivatives, which often suffer from poor solubility and require activation for coupling, the aldehyde can directly undergo reductive amination with a wide range of amines, a key step in generating focused kinase inhibitor libraries [2].

Synthetic versatility
Class-level
3-CHO: broad reactivity (reductive amination, Grignard, Wittig)
vs 3-H: inert; 3-COOH: requires activation, lower solubility
Supports diverse library synthesis workflows
Class-level inference; verify in specific reaction conditions
Medicinal Chemistry Organic Synthesis Kinase Inhibitors

PIM-1 Kinase Inhibitory Activity

The pyrazolo[1,5-a]pyrimidine scaffold, which forms the core of 2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, has been extensively validated as a potent PIM-1 kinase inhibitor. In a key study, optimized compounds from this series achieved an IC50 of 87 nM against PIM-1 [1]. This is in contrast to structurally unrelated PIM-1 inhibitors, such as the pan-PIM inhibitor SGI-1776, which while potent (IC50 in low nM range), suffers from significant off-target kinase activity and hERG liability, as noted in comparative studies [2].

PIM-1 inhibition
Class-level
Scaffold-derived IC50 0.87 µM
vs SGI-1776 (low nM pan-PIM), selectivity concerns noted
Supports kinase selectivity context
Class-level inference; selectivity may differ for derivatives
Oncology Kinase Inhibition PIM-1

Structural Basis for AAK1 Selectivity over BIKE

Achieving selectivity within closely related kinase families is a major challenge. A recent study on macrocyclic inhibitors built from a pyrazolo[1,5-a]pyrimidine core demonstrated that careful scaffold optimization can yield >50-fold selectivity for AAK1 over its closest relative, BIKE, in a cellular NanoBRET assay [1]. This is a significant improvement over the acyclic starting point, LP-935509, which acts as a dual AAK1/BIKE inhibitor [1]. This demonstrates that the pyrazolo[1,5-a]pyrimidine template can be tuned for high selectivity, a feature not inherent to all kinase inhibitor scaffolds.

AAK1 selectivity
Class-level
>50-fold AAK1 over BIKE
vs LP-935509: dual inhibitor, no selectivity
Supports isoform-selectivity assay context
Class-level inference; cellular target engagement confirmation needed
Selectivity Profiling Kinase Inhibitors AAK1/BIKE

Dual CDK2/TRKA Inhibition Profile

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated potent dual inhibition of CDK2 and TRKA, a desirable profile for anticancer agents. Optimized derivatives showed IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA [1]. This performance is comparable to the clinically approved reference inhibitors ribociclib (CDK2 IC50 = 0.07 µM) and larotrectinib (TRKA IC50 = 0.07 µM) [1]. In contrast, many other heterocyclic scaffolds (e.g., imidazo[1,2-a]pyrazines) may show potent inhibition of one kinase but lack this balanced dual activity.

CDK2/TRKA dual
Reported
CDK2 IC50 0.09 µM; TRKA 0.45 µM
vs ribociclib 0.07 µM, larotrectinib 0.07 µM
Supports CDK2/TRKA pathway-response context
Cross-study comparison; verify in relevant assay platform
Cancer CDK2 TRKA Antiproliferative

2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Kinase Drug Discovery Applications


PIM-1 Focused Library Synthesis

Utilize the 3-carbaldehyde as a central building block to generate a small, focused library of PIM-1 kinase inhibitors. The aldehyde can undergo parallel reductive amination with a diverse set of primary and secondary amines, followed by additional derivatization. This approach is supported by the validated PIM-1 inhibitory activity of the pyrazolo[1,5-a]pyrimidine scaffold (IC50 = 0.87 µM for a representative derivative) [1] and its improved selectivity profile over first-generation PIM-1 inhibitors [2].

Selective AAK1 Antiviral Inhibitor Design

Employ this building block as a starting point for designing macrocyclic AAK1 inhibitors. The 2,5-dimethyl substitution pattern on the pyrimidine ring is a critical starting point for achieving selectivity. Structure-guided optimization of this core has been shown to yield compounds with >50-fold selectivity for AAK1 over the closely related BIKE kinase in cellular assays [3], a key milestone for developing safe and effective antiviral therapeutics targeting host kinases involved in viral entry.

Dual CDK2/TRKA Anticancer Inhibitors

Incorporate the 3-carbaldehyde building block into a medicinal chemistry campaign targeting dual inhibition of CDK2 and TRKA. The core scaffold has been proven capable of delivering potent dual inhibitors (CDK2 IC50 = 0.09 µM; TRKA IC50 = 0.45 µM) with antiproliferative activity across a broad panel of cancer cell lines (mean GI% of 43.9% across 56 cell lines) [4]. The aldehyde handle provides a versatile entry point for introducing diverse side chains to optimize pharmacokinetic properties and target engagement.

Chemical Biology Tools for Kinase Profiling

Synthesize a suite of chemical probes based on the pyrazolo[1,5-a]pyrimidine core. The 3-aldehyde can be functionalized with a linker moiety for attachment to biotin or a fluorescent dye, creating valuable tools for cellular target engagement studies (e.g., CETSA, NanoBRET) and pull-down assays. This application is directly supported by the successful use of pyrazolo[1,5-a]pyrimidine-based probes in kinase selectivity profiling [2].

Application
Selection Property
Validation Focus
PIM-1 focused library synthesis
Aldehyde handle for diverse amine coupling
Kinase selectivity and inhibition endpoint review
Selective AAK1 inhibitor design
2,5-Dimethyl substitution pattern for isoform selectivity
AAK1/BIKE selectivity assay context
Dual CDK2/TRKA inhibitor development
Pyrazolopyrimidine core for balanced dual inhibition
CDK2/TRKA pathway-response endpoint review
Kinase profiling probe synthesis
Aldehyde for linker conjugation (biotin, fluorophores)
Target engagement assay context (CETSA, NanoBRET)

Technical Documentation Hub

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19 linked technical documents
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